

# Direct Red 6B for histological applications

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## Compound of Interest

Compound Name: C.I. Direct Red 16, disodium salt

Cat. No.: B1265837

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An In-Depth Technical Guide to Direct Red Dyes for Histological Applications

## Introduction

Direct Red dyes are a class of anionic azo dyes widely utilized in histology for the visualization of specific tissue components, most notably collagen and amyloid deposits. While the term "Direct Red 6B" can refer to C.I. Direct Red 16, the most prominent and extensively documented Direct Red dye in histological research is C.I. Direct Red 80, commonly known as Sirius Red F3B. This guide will focus primarily on the applications of Direct Red 80 due to its prevalence in established staining protocols, while also providing identifying information for related dyes.

The utility of Direct Red 80 lies in its highly specific binding to collagen molecules, particularly when used in a Picro-Sirius Red (PSR) solution. The elongated, planar structure of the dye molecules allows them to align parallel to the long axis of collagen fibers. This alignment dramatically enhances collagen's natural birefringence, causing it to appear brightly colored (ranging from green to red) against a dark background under polarized light microscopy. This property is invaluable for assessing the structure, thickness, and maturity of collagen networks in both normal and pathological tissues, making it a gold standard in fibrosis research.<sup>[1][2]</sup> Additionally, in alkaline solutions, Direct Red 80 is a sensitive stain for amyloid deposits, which exhibit a characteristic apple-green birefringence, aiding in the diagnosis of amyloidosis.<sup>[3][4]</sup>

This document serves as a technical resource for researchers, scientists, and drug development professionals, providing detailed chemical data, experimental protocols, and visual guides for the application of Direct Red dyes in histology.

## Data Presentation: Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of Direct Red 80 (Sirius Red F3B) and Direct Red 16 (Direct Red 6B).

Property	C.I. Direct Red 80 (Sirius Red F3B)	C.I. Direct Red 16 (Direct Red 6B)
C.I. Number	35780 / 35782	27680
CAS Number	2610-10-8[5]	6227-02-7[6]
Molecular Formula	C <sub>45</sub> H <sub>26</sub> N <sub>10</sub> Na <sub>6</sub> O <sub>21</sub> S <sub>6</sub> [5]	C <sub>26</sub> H <sub>17</sub> N <sub>5</sub> Na <sub>2</sub> O <sub>8</sub> S <sub>2</sub> [6]
Molecular Weight	1373.05 g/mol [5]	637.55 g/mol [6]
Synonyms	Sirius Red F3B, Pontamine Fast Red 7BNL, Chlorantine Fast Red 7BLN[7]	Direct Fast Red 6B, Direct Bordeaux 6B[6]
Chemical Class	Polyazo Dye[8]	Double Azo Dye[6]
Solubility	Soluble in water.	Soluble in water (produces a red solution), slightly soluble in ethanol.[6]
Primary Application	Collagen and Amyloid Staining[7][8]	Primarily a textile dye; less documented for histology.

## Core Histological Applications

### Collagen Staining with Picro-Sirius Red (PSR)

The Picro-Sirius Red method is the most common application of Direct Red 80. The strong sulfonic acid groups of the dye bind to the basic groups of collagen molecules.[1] The picric acid in the solution provides an acidic environment that suppresses the staining of non-collagenous components, thus enhancing specificity.

- **Mechanism of Action:** Under bright-field microscopy, collagen appears red on a yellow background. However, the true power of the technique is revealed with polarized light microscopy. The parallel alignment of dye molecules with collagen fibers enhances birefringence, a phenomenon where the refractive index of a material depends on the polarization and propagation direction of light.
- **Interpretation:** The color and intensity of the birefringence correlate with the thickness and packing density of the collagen fibers. Thicker, more mature, and densely packed fibers (like Type I collagen) typically appear red-orange, while thinner, less organized fibers (like Type III collagen or reticular fibers) appear greenish-yellow.[9] This allows for semi-quantitative assessment of fibrosis and collagen remodeling.

## Amyloid Staining

Direct dyes, including Congo Red and Direct Red 80 (Sirius Red), are used to identify amyloid deposits in tissues. Amyloid is an abnormal, insoluble protein that folds into a characteristic  $\beta$ -pleated sheet structure.[3]

- **Mechanism of Action:** The dye molecules intercalate with the  $\beta$ -pleated sheets of the amyloid fibrils. This highly ordered arrangement of dye molecules results in the characteristic optical properties of stained amyloid.[3]
- **Interpretation:** When stained tissue sections are viewed under a polarizing microscope, amyloid deposits exhibit a pathognomonic apple-green birefringence.[10] This is a key diagnostic feature for amyloidosis.

## Experimental Protocols

### Protocol 1: Picro-Sirius Red Staining for Collagen

This protocol is adapted from methodologies described by Puchtler et al. and Junqueira et al. [11] It is suitable for formalin-fixed, paraffin-embedded tissue sections (5 $\mu$ m).[12]

Reagents and Materials:

- Picro-Sirius Red Solution:
  - Sirius Red F3B (C.I. Direct Red 80): 0.5 g[9]

- Saturated Aqueous Picric Acid: 500 mL[9]
- Combine and stir until fully dissolved. The solution is stable for years.
- Acidified Water:
  - Glacial Acetic Acid: 5 mL[11]
  - Distilled Water: 1 L[11]
- Weigert's Hematoxylin (for nuclear counterstaining, optional)
- Ethanol (100%, 95%, 80%, 70%)
- Xylene
- Resinous mounting medium

#### Procedure:

- Deparaffinization and Rehydration: a. Immerse slides in two changes of xylene, 5 minutes each. b. Transfer through two changes of 100% ethanol, 3 minutes each. c. Hydrate through 95%, 80%, and 70% ethanol for 2 minutes each. d. Rinse in running tap water for 3 minutes. [9]
- Nuclear Counterstaining (Optional): a. Stain nuclei with Weigert's hematoxylin for 8-10 minutes. b. Wash in running tap water for 10 minutes to "blue" the nuclei.[13]
- Picro-Sirius Red Staining: a. Immerse slides in the Picro-Sirius Red solution for 60 minutes. This time is critical for achieving equilibrium staining and should not be shortened.[11]
- Washing and Dehydration: a. Wash slides in two changes of acidified water. This step is crucial to prevent the loss of dye.[11] b. Dehydrate rapidly through three changes of 100% ethanol.[11]
- Clearing and Mounting: a. Clear in two changes of xylene, 3 minutes each. b. Mount coverslip with a resinous mounting medium.

#### Expected Results:

- Bright-field Microscopy: Collagen will be stained red, cytoplasm and muscle yellow, and nuclei (if counterstained) will be black or blue-grey.[\[11\]](#)
- Polarized Light Microscopy: Collagen fibers will appear bright yellow, orange, or green on a black background.[\[9\]](#)

## Protocol 2: Alkaline Staining for Amyloid

This protocol is based on Llewellyn's alkaline Sirius Red method.

#### Reagents and Materials:

- Alkaline Sirius Red Solution:
  - Sirius Red F3B (C.I. Direct Red 80): 0.5 g
  - Distilled Water: 45 mL
  - Absolute Ethanol: 50 mL
  - 1% Sodium Hydroxide: 1 mL
  - 20% Sodium Chloride: Add dropwise while swirling until a fine haze appears (approx. 2 mL).[\[10\]](#)
- Progressive Alum Hematoxylin (e.g., Mayer's)
- Ethanol (100%)
- Xylene
- Resinous mounting medium

#### Procedure:

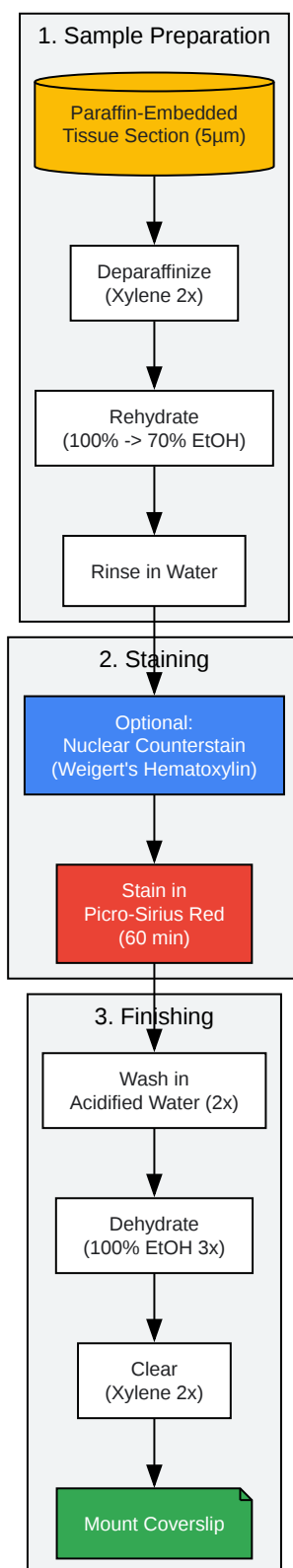
- Deparaffinization and Rehydration: a. Bring sections to water as described in Protocol 1.

- Nuclear Counterstaining: a. Stain nuclei with a progressive alum hematoxylin for a few minutes. b. Rinse with tap water.
- Alkaline Sirius Red Staining: a. Rinse slides with ethanol. b. Place slides into the alkaline Sirius Red solution for 1-2 hours.[\[10\]](#)
- Washing and Dehydration: a. Rinse well with tap water. b. Dehydrate rapidly in absolute ethanol.
- Clearing and Mounting: a. Clear with xylene and mount with a resinous medium.

#### Expected Results:

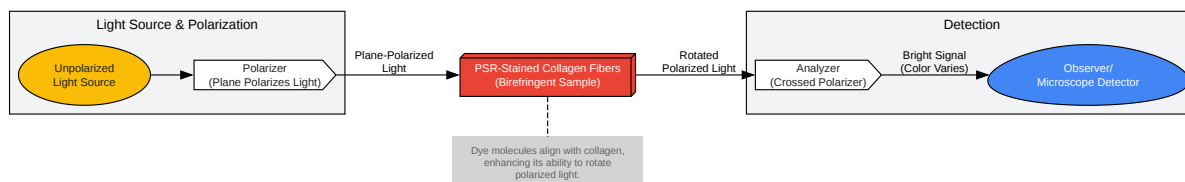
- Light Microscopy: Amyloid deposits, eosinophil granules, and Paneth cell granules will be stained red. Nuclei will be blue.[\[10\]](#)
- Polarized Light Microscopy: Amyloid deposits will exhibit a distinct deep green birefringence.  
[\[10\]](#)

## Mandatory Visualizations



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Caption: Experimental workflow for Picro-Sirius Red staining of collagen.



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Caption: Principle of birefringence in PSR-stained collagen analysis.

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